molecular formula C12H20ClNO B3085796 2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride CAS No. 1158316-63-2

2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride

Cat. No.: B3085796
CAS No.: 1158316-63-2
M. Wt: 229.74 g/mol
InChI Key: WKSUDYYSTHSDTB-UHFFFAOYSA-N
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Description

2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butanol group attached to an amino group, which is further connected to a methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride typically involves the reaction of 2-methylbenzylamine with 1-butanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Methylbenzylamine+1-Butanol+HCl2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride\text{2-Methylbenzylamine} + \text{1-Butanol} + \text{HCl} \rightarrow \text{this compound} 2-Methylbenzylamine+1-Butanol+HCl→2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The compound is then purified using techniques like crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride can be compared with other similar compounds, such as:

    2-[(2-Methylbenzyl)amino]-1-propanol hydrochloride: Similar structure but with a propanol group instead of butanol.

    2-[(2-Methylbenzyl)amino]-1-pentanol hydrochloride: Similar structure but with a pentanol group instead of butanol.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-[(2-methylphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-12(9-14)13-8-11-7-5-4-6-10(11)2;/h4-7,12-14H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSUDYYSTHSDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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